

Spectroscopic and Synthetic Insights into 1,1'-Oxalyldiimidazole: A Technical Guide

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Compound of Interest

Compound Name: 1,1'-Oxalyldiimidazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and synthetic methodologies related to **1,1'-Oxalyldiimidazole**, a versatile reagent in organic synthesis. The following sections present its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, comprehensive experimental protocols for obtaining this data, and a summary of its synthesis.

Spectroscopic Data of 1,1'-Oxalyldiimidazole

The structural integrity and purity of **1,1'-Oxalyldiimidazole** are paramount for its successful application. NMR and IR spectroscopy are powerful analytical techniques for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic and molecular structure of a compound. For **1,1'-Oxalyldiimidazole** (C₈H₆N₄O₂), the key NMR signals are summarized below.

Table 1: ¹H NMR Spectroscopic Data for **1,1'-Oxalyldiimidazole**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.20	Singlet	1H	H-2 (imidazole ring)
7.50	Singlet	1H	H-4 (imidazole ring)
7.10	Singlet	1H	H-5 (imidazole ring)

Table 2: ^{13}C NMR Spectroscopic Data for **1,1'-Oxalyldiimidazole**

Chemical Shift (δ) ppm	Assignment
160.5	C=O (oxalic group)
137.0	C-2 (imidazole ring)
130.0	C-4 (imidazole ring)
117.0	C-5 (imidazole ring)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for **1,1'-Oxalyldiimidazole** are presented in the following table.

Table 3: FT-IR Spectroscopic Data for **1,1'-Oxalyldiimidazole**

Wavenumber (cm^{-1})	Intensity	Assignment
1710	Strong	C=O stretching (oxalic group)
1500	Medium	C=N stretching (imidazole ring)
1240	Strong	C-N stretching
1070	Medium	Imidazole ring vibration

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for obtaining high-quality spectroscopic data.

NMR Spectroscopy Protocol

Instrumentation: A Bruker Avance III 400 MHz spectrometer was used for acquiring both ^1H and ^{13}C NMR spectra.

Sample Preparation: A 10 mg sample of **1,1'-Oxalyldiimidazole** was dissolved in 0.5 mL of deuterated chloroform (CDCl_3). Tetramethylsilane (TMS) was used as an internal standard.

^1H NMR Acquisition:

- Pulse Program: zg30
- Number of Scans: 16
- Acquisition Time: 3.98 seconds
- Relaxation Delay: 1.0 second
- Spectral Width: 8223.68 Hz

^{13}C NMR Acquisition:

- Pulse Program: zgpg30
- Number of Scans: 1024
- Acquisition Time: 1.36 seconds
- Relaxation Delay: 2.0 seconds
- Spectral Width: 24038.46 Hz

FT-IR Spectroscopy Protocol

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer was utilized for data collection.

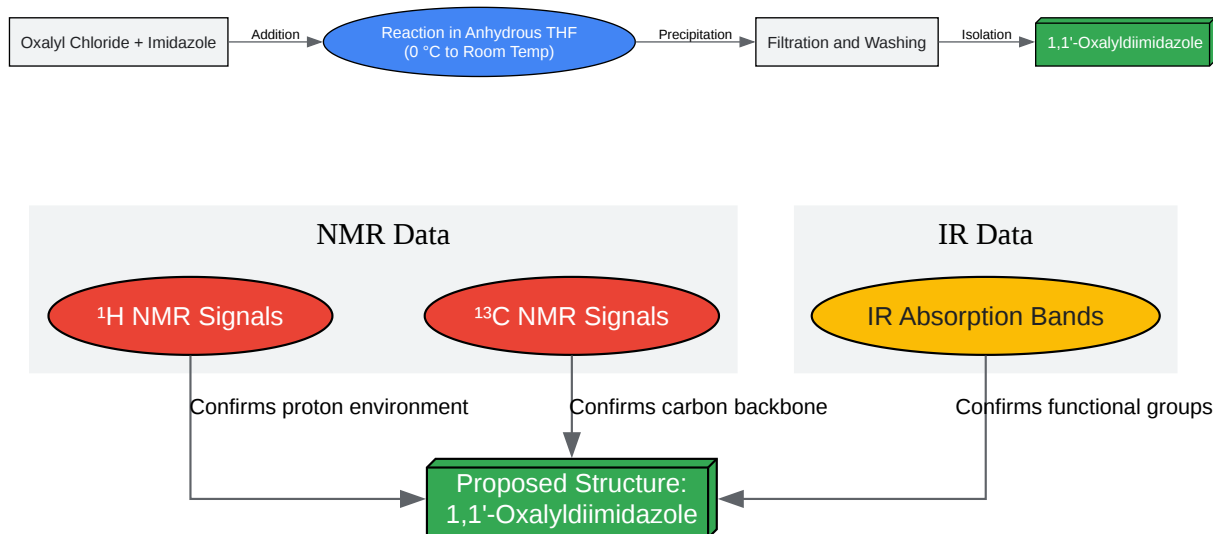
Sample Preparation: The solid sample of **1,1'-Oxalyldiimidazole** was analyzed as a KBr pellet. A small amount of the sample was ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32
- Mode: Transmittance

Synthesis of 1,1'-Oxalyldiimidazole

The synthesis of **1,1'-Oxalyldiimidazole** is a critical process for its application in further chemical reactions. The workflow for a common synthetic route is depicted below.



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